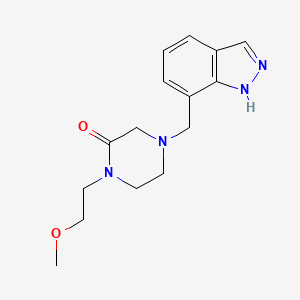![molecular formula C14H17N3 B7647464 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7647464.png)
1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme known as monoamine oxidase B (MAO-B) that is involved in the breakdown of dopamine in the brain. The compound has potential applications in the treatment of neurological disorders such as Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole involves the inhibition of this compound, which is an enzyme that breaks down dopamine in the brain. By inhibiting the activity of this compound, the compound increases the concentration of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Research has shown that this compound has a significant effect on the levels of dopamine in the brain. The compound inhibits the activity of this compound, which leads to an increase in the concentration of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in movement control, and its deficiency is associated with Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole in lab experiments is its potent inhibitory activity against this compound. This makes it a useful tool for studying the role of dopamine in the brain and its potential applications in the treatment of neurological disorders. One of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
Future research on 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole could focus on its potential applications in the treatment of other neurological disorders that are associated with dopamine deficiency. The compound could also be used in combination with other drugs to enhance its therapeutic effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole involves a multi-step process that starts with the reaction of 2-ethylpyrazole-3-carboxaldehyde with 2-nitrobenzaldehyde to form a nitro derivative. This nitro derivative is then reduced to an amine using hydrogen gas and palladium on carbon as a catalyst. The final step involves the reaction of the amine with 2,3-dihydroindole in the presence of a base such as sodium hydride.
Applications De Recherche Scientifique
Research has shown that 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole has potential applications in the treatment of neurological disorders such as Parkinson's disease. Parkinson's disease is a progressive disorder that affects the nervous system and causes tremors, stiffness, and difficulty with movement. The compound works by inhibiting the activity of this compound, which is responsible for the breakdown of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in movement control, and its deficiency is associated with Parkinson's disease.
Propriétés
IUPAC Name |
1-[(2-ethylpyrazol-3-yl)methyl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-13(7-9-15-17)11-16-10-8-12-5-3-4-6-14(12)16/h3-7,9H,2,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZIPHFULCNGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)

![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)
![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide](/img/structure/B7647470.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)